molecular formula C19H27NO4 B13094029 Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate

Cat. No.: B13094029
M. Wt: 333.4 g/mol
InChI Key: RUKNPFBJQDRKIS-HZPDHXFCSA-N
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Description

Table 1: Key Identifiers of this compound

Property Value Source
CAS Registry Number 1027710-05-9
Molecular Formula C₁₉H₂₇NO₄
Molecular Weight 333.4 g/mol
Stereochemical Descriptor rel-(3S,4R)

Table 2: Synonymous Chemical Designations

Designation Type Example Context of Use
IUPAC Name 1-(tert-butyl) 4-ethyl rel-(3S,4R)-3-phenylpiperidine-1,4-dicarboxylate Academic publications
Common Name This compound Synthetic workflows
Simplified Descriptor cis-3-Phenylpiperidine-4-carboxylate Boc-ethyl ester Informal documentation

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3S,4R)-3-phenylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-5-23-17(21)15-11-12-20(18(22)24-19(2,3)4)13-16(15)14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m1/s1

InChI Key

RUKNPFBJQDRKIS-HZPDHXFCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCN(C[C@@H]1C2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is often synthesized via:

  • Conjugate Addition : A phenyl nucleophile is added to an α,β-unsaturated ketone precursor, forming a substituted dihydropyridinone intermediate.
  • Cyclization : The intermediate undergoes cyclization to form a piperidinone structure, which serves as the core scaffold.

Boc Protection

To protect the nitrogen atom in the piperidine ring, a Boc group is introduced:

  • Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium carbonate) ensures selective protection.

Esterification

The carboxylic acid group is esterified to form the ethyl ester:

  • The reaction is carried out using ethanol and an acid catalyst like sulfuric acid or a coupling agent such as DCC (dicyclohexylcarbodiimide).

Stereochemical Control

The cis configuration is achieved through:

  • Selective hydrogenation of intermediates using catalysts like palladium on carbon (Pd/C) under controlled conditions.
  • Monitoring diastereomeric ratios during each step to ensure high stereoselectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Piperidine Core Formation Phenylboronic acid, α,β-unsaturated ketone, base catalyst Requires careful temperature control to avoid side reactions.
Boc Protection Boc2O, triethylamine or Na2CO3 Conducted in an inert atmosphere to prevent moisture interference.
Esterification Ethanol, sulfuric acid or DCC Excess ethanol used to drive reaction equilibrium toward ester formation.
Stereochemical Control Pd/C hydrogenation Low temperatures ensure selective formation of the cis isomer.

Example Synthetic Pathway

An example pathway for synthesizing this compound includes:

  • Reacting phenylboronic acid with an α,β-unsaturated ketone under basic conditions.
  • Cyclizing the intermediate to form a piperidinone.
  • Protecting the nitrogen atom with Boc2O.
  • Esterifying the carboxylic acid using ethanol and an acid catalyst.
  • Hydrogenating the product with Pd/C to achieve the desired cis configuration.

Challenges in Synthesis

  • Stereochemical Purity : Achieving high diastereomeric purity requires precise control over reaction conditions.
  • Moisture Sensitivity : Boc protection and esterification steps are sensitive to water contamination.
  • Yield Optimization : Balancing reaction time, temperature, and reagent concentrations is crucial for maximizing yield.

Data Table: Reagent Quantities and Yields

Step Reagents Typical Yield (%)
Piperidine Core Formation Phenylboronic acid, α,β-unsaturated ketone ~75
Boc Protection Boc2O, triethylamine ~85
Esterification Ethanol, sulfuric acid ~90
Hydrogenation Pd/C ~70

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl group to a cyclohexyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions, and the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or cyclohexyl derivatives.

    Substitution: Formation of deprotected amines or carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate is characterized by its piperidine ring, which is a common motif in many pharmacologically active compounds. The compound has the following chemical formula:C19H27NO4C_{19}H_{27}NO_{4}It features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the synthesis of amines and other derivatives without affecting the piperidine nitrogen's reactivity. The presence of a phenyl group enhances its lipophilicity, facilitating interactions with biological targets.

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

  • Anticancer Agents : Research indicates that piperidine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications of the piperidine structure have been linked to improved activity against lung and breast cancers, with studies demonstrating enhanced apoptosis induction in tumor cells compared to standard treatments like bleomycin .
  • CNS Active Compounds : The ability of this compound to penetrate the blood-brain barrier makes it a candidate for developing treatments for neurological disorders . Its derivatives have shown promise in targeting conditions such as Alzheimer's disease through multi-targeted mechanisms that include cholinesterase inhibition and antiaggregatory effects on amyloid beta proteins .

Structure-Activity Relationship Studies

The compound's structure allows for extensive modifications to optimize biological activity. Researchers are investigating various substituents on the piperidine ring to enhance selectivity and efficacy against specific targets. For example, studies have shown that certain substitutions can improve binding affinity to key enzymes involved in cancer progression .

Cosmetic and Dermatological Applications

Beyond pharmaceuticals, this compound also finds applications in cosmetic formulations. Its properties can be utilized to enhance skin penetration of active ingredients, making it beneficial in:

  • Topical Formulations : The compound can be incorporated into creams and lotions aimed at improving skin hydration and delivering therapeutic agents effectively . Its ability to modulate skin permeability enhances the bioavailability of other cosmetic ingredients.

Case Study: Anticancer Activity

A study published in 2023 highlighted the synthesis of a series of piperidine derivatives based on this compound. These derivatives were evaluated for their anticancer properties using various cell lines, demonstrating that specific modifications led to compounds with significantly higher cytotoxicity than existing therapies .

Case Study: CNS Drug Development

Another research effort focused on developing a novel class of CNS-active compounds derived from this compound. The study reported enhanced pharmacokinetic profiles and improved efficacy in animal models of neurodegenerative diseases, indicating strong potential for clinical applications .

Mechanism of Action

The mechanism of action of Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability during chemical reactions, while the phenyl and ester groups contribute to its reactivity. The compound can act as a precursor to more active molecules, which can interact with enzymes, receptors, or other biological targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • The Boc group improves stability against metabolic degradation relative to unprotected amines (e.g., Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride) . Ester vs. Hydroxyl: The ethyl ester at position 4 increases lipophilicity (LogP ~2.5) compared to the hydroxyl analog (LogP ~1.8), favoring membrane permeability .

Biological Activity

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

This compound has the molecular formula C19H27NO4C_{19}H_{27}NO_4 and a molecular weight of 333.4 g/mol. It is characterized by a piperidine ring with both ethyl and tert-butyl substituents, which contribute to its chemical properties. The compound can appear as a white to yellow solid or a colorless to yellow liquid, depending on its form and purity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions of appropriate precursors.
  • Protection with Boc Group : The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions to yield the final product.

These steps may vary based on specific reagents and conditions aimed at optimizing yield and purity.

Pharmacological Profile

While specific biological activity data for this compound is limited, compounds within the piperidine class are often studied for various pharmacological properties, including:

  • Analgesic Properties : Some piperidine derivatives have shown promise as pain relievers in preclinical studies, suggesting potential applications in pain management.
  • Opioid Receptor Interactions : Similar compounds have been investigated for their interactions with opioid receptors, which may inform the therapeutic potential of this compound .

Case Studies and Research Findings

  • Opioid Antagonist Development : Research involving piperidine derivatives has highlighted their role as opioid antagonists. For instance, modifications to the piperidine scaffold have resulted in compounds with significant binding affinity at mu (MOP), kappa (KOP), and delta (DOP) opioid receptors . Such findings indicate that this compound may similarly interact with these receptors.
  • Structure-Activity Relationship (SAR) : A study on related piperidine compounds demonstrated that structural modifications significantly influence binding affinity at various opioid receptors. For example, removing specific substituents can enhance binding affinity at nociceptin receptors, which may be relevant for understanding how modifications to this compound could affect its biological activity .

Comparative Analysis

To better understand the potential of this compound, it can be compared to other similar compounds:

Compound NameStructural FeaturesNotable Properties
N-Boc-piperidinePiperidine ring with Boc protecting groupUsed in peptide synthesis
Ethyl 3-(4-fluorophenyl)piperidine-4-carboxylateSimilar ester structure with fluorine substitutionExhibits different biological activities
JDTicContains a modified piperidine scaffoldSignificant binding affinity at NOP receptor

This table highlights how variations in structure can lead to differing biological activities, emphasizing the importance of further research on this compound.

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